7-Bromo-5-fluoroindoline-2,3-dione

Anticancer Drug Discovery Isatin SAR Cytotoxicity

7-Bromo-5-fluoroindoline-2,3-dione (also referred to as 5-bromo-7-fluoro-1H-indole-2,3-dione or 7-bromo-5-fluoroisatin) is a synthetically versatile, di-halogenated heterocyclic building block belonging to the isatin (indoline-2,3-dione) class. Its core scaffold is recognized as a privileged structure in medicinal chemistry, and the specific incorporation of bromine at the C-7 position and fluorine at the C-5 position activates the ring system for regioselective cross-coupling while retaining the reactive C-3 carbonyl functionality essential for constructing drug-like libraries.

Molecular Formula C8H3BrFNO2
Molecular Weight 244.019
CAS No. 380431-78-7
Cat. No. B2367761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-fluoroindoline-2,3-dione
CAS380431-78-7
Molecular FormulaC8H3BrFNO2
Molecular Weight244.019
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=O)C(=O)N2)Br)F
InChIInChI=1S/C8H3BrFNO2/c9-5-2-3(10)1-4-6(5)11-8(13)7(4)12/h1-2H,(H,11,12,13)
InChIKeyFJHYUPXMQAWNNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-5-fluoroindoline-2,3-dione (CAS 380431-78-7): A Strategic Halogenated Isatin Scaffold for Anticancer Lead Elaboration


7-Bromo-5-fluoroindoline-2,3-dione (also referred to as 5-bromo-7-fluoro-1H-indole-2,3-dione or 7-bromo-5-fluoroisatin) is a synthetically versatile, di-halogenated heterocyclic building block belonging to the isatin (indoline-2,3-dione) class [1]. Its core scaffold is recognized as a privileged structure in medicinal chemistry, and the specific incorporation of bromine at the C-7 position and fluorine at the C-5 position activates the ring system for regioselective cross-coupling while retaining the reactive C-3 carbonyl functionality essential for constructing drug-like libraries [2].

Why Generic Isatin Substitution Fails: The Critical 5-Fluoro,7-Bromo Substitution Pattern of 7-Bromo-5-fluoroindoline-2,3-dione


In isatin-based drug discovery, the substitution pattern is not interchangeable. Structure-activity relationship (SAR) studies on the U937 lymphoma cell line have shown that while mono-halogenation at C5, C6, or C7 provides only modest cytotoxicity, the combination of halogens—particularly the di-substitution pattern found in 7-bromo-5-fluoroindoline-2,3-dione—is required to achieve IC50 values below 10 µM [1]. Replacing this specific scaffold with a mono-halogenated isatin, such as 5-fluoroisatin or 7-bromoisatin, results in significantly higher IC50 values (e.g., 98.4 µM for 5-fluoroisatin and 74.8 µM for 7-bromoisatin) and fails to provide the same level of antiproliferative activity [1].

Quantitative Differentiation of 7-Bromo-5-fluoroindoline-2,3-dione Against Key Analogues


Enhanced U937 Lymphoma Cytotoxicity: Di-Substitution Provides a ≥7-Fold Potency Increase Over Mono-Halogenated Isatins

In a head-to-head cytotoxicity screen of 23 isatin derivatives against the human monocyte-like histiocytic lymphoma (U937) cell line, di- and tri-halogenated isatins achieved IC50 values below 10 µM [1]. In contrast, the mono-halogenated building blocks 5-fluoroisatin (2f) and 7-bromoisatin (2e) exhibited IC50 values of 98.4 µM and 74.8 µM, respectively [1]. This indicates that the 5-fluoro,7-bromo di-substitution pattern present in 7-bromo-5-fluoroindoline-2,3-dione provides a potency increase of at least 7-fold over the single-halogen analogues, demonstrating that the combined electronic and steric effects of both halogens are essential for the observed antiproliferative activity.

Anticancer Drug Discovery Isatin SAR Cytotoxicity

Regioselective Synthetic Handle: The 7-Bromo Group Enables Orthogonal Cross-Coupling Beyond C-5-Substituted Isatins

While 5-fluoroisatin (CAS 443-69-6) and 5-bromoisatin (CAS 87-48-9) possess only one halogen substituent for cross-coupling, 7-bromo-5-fluoroindoline-2,3-dione contains a bromine atom at the C-7 position that is activated by the ortho-fluoro substituent for Suzuki-Miyaura and related Pd-catalyzed cross-coupling reactions [1]. The bromine atom serves as a synthetic handle for installing aryl, heteroaryl, or alkenyl groups at the 7-position, while the fluorine at C-5 remains inert under typical cross-coupling conditions, allowing for sequential functionalization of the isatin core [2]. In contrast, simple 5-bromoisatin lacks this orthogonal reactivity, as bromination at C-5 only provides a single cross-coupling site.

Heterocyclic Chemistry Cross-Coupling Synthetic Methodology

High-Purity Commercial Availability (97–98%) Supports Reproducible Hit-to-Lead Expansion

Reproducible biological screening depends on high-purity starting materials. 7-Bromo-5-fluoroindoline-2,3-dione is commercially supplied by multiple vendors at typical purities of 97–98%, with QC documentation including NMR, HPLC, and LC-MS characterization . This level of purity and batch-to-batch consistency ensures that the observed biological activity in SAR studies can be reliably reproduced during lead optimization campaigns.

Chemical Procurement Building Block Quality Reproducibility

Fluorine at C-5: A Metabolic Stabilizer Absent from 5,7-Dibromoisatin

In drug design, the metabolic liability of brominated aromatic compounds is well-documented; cytochrome P450-mediated debromination or C-H oxidation can limit the half-life of drug candidates. The incorporation of fluorine at the C-5 position of 7-bromo-5-fluoroindoline-2,3-dione serves to block a potential site of oxidative metabolism, while the electron-withdrawing effect of fluorine can modulate the reactivity of the C-3 carbonyl group [1]. This contrasts with 5,7-dibromoisatin, which lacks this metabolic shield and is more susceptible to metabolic deactivation at both halogenated positions.

Medicinal Chemistry Metabolic Stability Drug Design

High-Impact Application Scenarios for 7-Bromo-5-fluoroindoline-2,3-dione in Lead Discovery and Chemical Biology


Anticancer Lead Optimization Libraries

Given the SAR data showing that di-halogenation at C-5 and C-7 of isatin pushes cytotoxicity below the 10 µM threshold, 7-bromo-5-fluoroindoline-2,3-dione is the optimal starting point for synthesizing focused libraries of Schiff bases, spirooxindoles, and hydrazone derivatives targeting hematological malignancies (U937, Jurkat) [1]. The C-3 carbonyl group can be derivatized to form imines or hydrazones, while the C-7 bromine can be independently functionalized via Suzuki coupling to introduce aromatic diversity, all without disturbing the metabolically stabilizing C-5 fluorine [2].

Kinase and Enzyme Inhibitor Scaffold Assembly

Isatin derivatives, particularly those with electron-withdrawing substituents like fluorine, have been shown to act as ATP-competitive inhibitors of kinases such as CDK2 and as inhibitors of monoamine oxidases (MAO-A and MAO-B) at sub-micromolar concentrations [3]. 7-Bromo-5-fluoroindoline-2,3-dione serves as a key synthetic intermediate for constructing 3-substituted indolin-2-one inhibitor series, where the bromine at C-7 allows for rapid SAR expansion through parallel cross-coupling reactions [2]. This compound should be prioritized over mono-halogenated isatins that lack the potency-enhancing di-substitution pattern confirmed by Vine et al.

Organic Electronics and Materials Chemistry

Halogenated isatins are emerging as precursors for isoindigo-based organic semiconductors and luminescent materials . 7-Bromo-5-fluoroindoline-2,3-dione, with its bromine handle for Stille or Suzuki polymerization and its electron-deficient fluorine substituent, can be incorporated into donor-acceptor polymers where the fluorine tunes the LUMO energy level. In this context, the specific 5-fluoro,7-bromo substitution pattern enables a regio-regular polymerization that would not be possible with symmetrically substituted analogues.

Antiviral Agent Discovery: SARS-CoV-2 3CL Protease Program

Isatin derivatives, particularly those with a 7-bromo substituent, have demonstrated inhibitory activity against the SARS coronavirus 3CL protease [4]. 7-Bromo-5-fluoroindoline-2,3-dione combines the critical 7-bromo substituent proven to be the most potent for 3CLpro inhibition with a C-5 fluorine that can enhance binding affinity through halogen bonding. This compound should be prioritized over 7-bromoisatin alone, as the additional fluorine can improve both potency and metabolic stability for cellular antiviral assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-5-fluoroindoline-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.